molecular formula C22H16Cl3N3O2 B14922675 4-chloro-N-{3-[(1Z)-1-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide

4-chloro-N-{3-[(1Z)-1-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}benzamide

Cat. No.: B14922675
M. Wt: 460.7 g/mol
InChI Key: JIKBRCYMHPCKOA-WKIKZPBSSA-N
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Description

4-Chloro-N~1~-(3-{1-[(Z)-2-(2,4-dichlorobenzoyl)hydrazono]ethyl}phenyl)benzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N~1~-(3-{1-[(Z)-2-(2,4-dichlorobenzoyl)hydrazono]ethyl}phenyl)benzamide typically involves multiple steps:

    Formation of the Hydrazone: The initial step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form 2,4-dichlorobenzoyl hydrazine.

    Condensation Reaction: The 2,4-dichlorobenzoyl hydrazine is then reacted with 3-acetylphenylamine under acidic conditions to form the hydrazone intermediate.

    Final Coupling: The hydrazone intermediate is then coupled with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N~1~-(3-{1-[(Z)-2-(2,4-dichlorobenzoyl)hydrazono]ethyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

4-Chloro-N~1~-(3-{1-[(Z)-2-(2,4-dichlorobenzoyl)hydrazono]ethyl}phenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-chloro-N~1~-(3-{1-[(Z)-2-(2,4-dichlorobenzoyl)hydrazono]ethyl}phenyl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer treatment, where it inhibits enzymes involved in cell division.

    Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-N~1~-(3-{1-[(Z)-2-(2,4-dichlorobenzoyl)hydrazono]ethyl}phenyl)benzamide: is compared with other hydrazones such as:

Uniqueness

  • Structural Features : The presence of multiple chloro substituents and the hydrazone functional group make it unique in terms of its chemical reactivity and potential applications.
  • Biological Activity : Its specific enzyme inhibition profile sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry.

Properties

Molecular Formula

C22H16Cl3N3O2

Molecular Weight

460.7 g/mol

IUPAC Name

2,4-dichloro-N-[(Z)-1-[3-[(4-chlorobenzoyl)amino]phenyl]ethylideneamino]benzamide

InChI

InChI=1S/C22H16Cl3N3O2/c1-13(27-28-22(30)19-10-9-17(24)12-20(19)25)15-3-2-4-18(11-15)26-21(29)14-5-7-16(23)8-6-14/h2-12H,1H3,(H,26,29)(H,28,30)/b27-13-

InChI Key

JIKBRCYMHPCKOA-WKIKZPBSSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=C(C=C(C=C1)Cl)Cl)/C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(=NNC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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